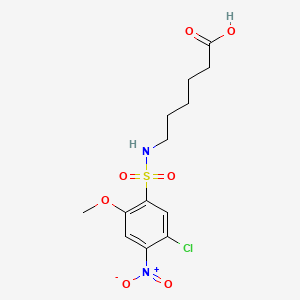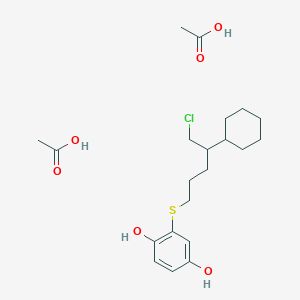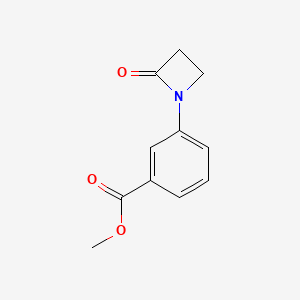
3-Chloro-1H-indene-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1H-indene-7-sulfonamide: is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a sulfonamide group in the compound enhances its potential for biological activity, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by the reaction with ammonia or amines to form the sulfonamide .
Industrial Production Methods: Industrial production of 3-Chloro-1H-indene-7-sulfonamide may involve large-scale sulfonation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-1H-indene-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-1H-indene-7-sulfonamide is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. The sulfonamide group is known to interact with biological targets, making it a candidate for drug discovery and development .
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Research is ongoing to explore its efficacy and safety in various medical conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 3-Chloro-1H-indene-7-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
3-Chloro-1H-indole-7-sulfonamide: Similar structure but with an indole ring instead of an indene ring.
3-Bromo-1H-indene-7-sulfonamide: Similar structure with a bromine atom instead of chlorine.
3-Chloro-1H-indene-5-sulfonamide: Similar structure with the sulfonamide group at a different position.
Uniqueness: 3-Chloro-1H-indene-7-sulfonamide is unique due to the specific positioning of the chlorine and sulfonamide groups on the indene ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
87473-82-3 |
|---|---|
Formule moléculaire |
C9H8ClNO2S |
Poids moléculaire |
229.68 g/mol |
Nom IUPAC |
1-chloro-3H-indene-4-sulfonamide |
InChI |
InChI=1S/C9H8ClNO2S/c10-8-5-4-7-6(8)2-1-3-9(7)14(11,12)13/h1-3,5H,4H2,(H2,11,12,13) |
Clé InChI |
AVHBIJDBTCQZTQ-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2=C1C(=CC=C2)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)
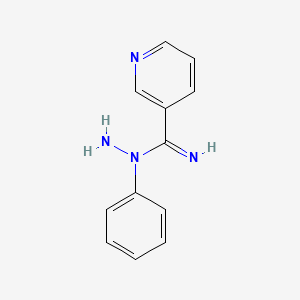
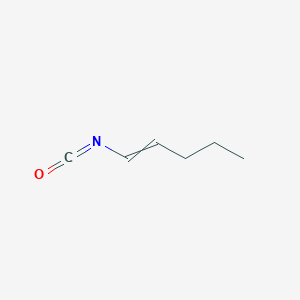
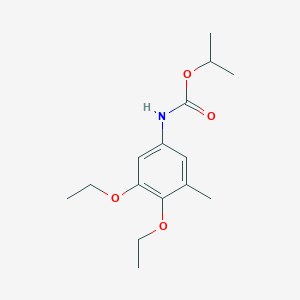

![N-[1,1'-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide](/img/structure/B14401679.png)

![4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline](/img/structure/B14401685.png)
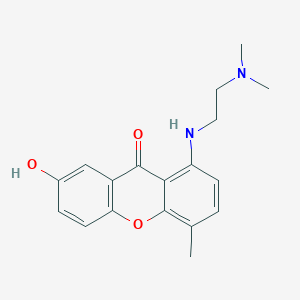
![1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14401692.png)
